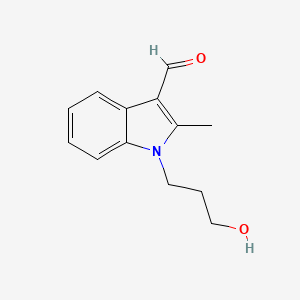

1-(3-hydroxypropyl)-2-methyl-1H-indole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole derivatives are widely distributed in the natural world and are important in many biological processes.

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 1,3-propanediol can be synthesized through the selective hydrogenolysis of glycerol . Another method involves the nucleophilic ring-opening reaction of 6-azabicyclo .

Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For instance, the compound 1,3-propanediol, which has similar functional groups, can undergo various chemical reactions .

Applications De Recherche Scientifique

Chemical Reactions and Synthesis

1-(3-hydroxypropyl)-2-methyl-1H-indole-3-carbaldehyde, as a derivative of indole-3-carbaldehyde, has been explored in various chemical reactions and syntheses. Indole derivatives are known for their applications in organic chemistry, particularly in nucleophilic substitution reactions, where they function as versatile electrophiles. For instance, 1-methoxyindole-3-carbaldehyde, a related compound, reacts regioselectively with various nucleophiles, providing 2-substituted indole-3-carbaldehydes (Yamada et al., 2012). Similarly, in another study, 1-methoxy-6-nitroindole-3-carbaldehyde, a similar compound, demonstrated versatility in forming 2,3,6-trisubstituted indole derivatives (Yamada et al., 2009).

Catalysis

Indole-3-carbaldehydes have been used in catalytic processes. For example, gold-catalyzed cycloisomerizations have been performed using indole derivatives, resulting in products like 1H-indole-2-carbaldehydes (Kothandaraman et al., 2011). Such catalytic processes are significant in the field of organic synthesis.

Antioxidant and Anticancer Properties

Indole derivatives, including those similar to 1-(3-hydroxypropyl)-2-methyl-1H-indole-3-carbaldehyde, have been evaluated for their antioxidant and anticancer properties. Synthesis and antioxidant properties of related compounds, such as 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives, have shown considerable activity (Gopi & Dhanaraju, 2020). Moreover, the synthesis of new indole derivatives with antiproliferative effects towards normal and cancer cell lines has been reported, highlighting their potential in cancer treatment (Fawzy et al., 2018).

Corrosion Inhibition

Indole-3-carbaldehyde, a core structure in 1-(3-hydroxypropyl)-2-methyl-1H-indole-3-carbaldehyde, has been investigated as a corrosion inhibitor. It showed significant effects in reducing the corrosion of mild steel in acidic environments, which is valuable in industrial applications (Ashhari & Sarabi, 2015).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors in the body

Mode of Action

The hydroxypropyl group may play a role in this interaction, as it is a common functional group in many bioactive compounds .

Biochemical Pathways

Similar compounds have been found to be involved in various biochemical pathways . For example, 3-hydroxypropionic acid, a compound with a similar hydroxypropyl group, is involved in several metabolic pathways in bacteria

Pharmacokinetics

Similar compounds have been studied, and their pharmacokinetic properties may provide some insights The hydroxypropyl group in the compound may influence its solubility and absorption

Result of Action

Similar compounds have been found to have various biological activities . For example, some compounds with a similar indole structure have been found to exhibit cytotoxic activity

Action Environment

The action, efficacy, and stability of 1-(3-hydroxypropyl)-2-methyl-1H-indole-3-carbaldehyde can be influenced by various environmental factors. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s activity

Safety and Hazards

Orientations Futures

The future directions in the study of a compound depend on its potential applications. For instance, research on 2-aminopyrimidin-4 (3H)-one and its derivatives has focused on the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs .

Propriétés

IUPAC Name |

1-(3-hydroxypropyl)-2-methylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-10-12(9-16)11-5-2-3-6-13(11)14(10)7-4-8-15/h2-3,5-6,9,15H,4,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUIVMMMHDVNGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CCCO)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2369436.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone](/img/structure/B2369447.png)

![[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetic acid](/img/structure/B2369453.png)

![N-(2-ethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2369454.png)

![N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide](/img/structure/B2369457.png)

![3-(2-Methyl-1,3-thiazol-4-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2369459.png)